

An In-depth Technical Guide to Boc-DODA

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Compound of Interest		
Compound Name:	Boc-DODA	
Cat. No.:	B1339962	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-4,9-dioxa-1,12-dodecanediamine (**Boc-DODA**), a bifunctional linker molecule essential in the fields of bioconjugation, peptide synthesis, and drug development. This document details its chemical properties, experimental protocols for its use, and visual representations of key chemical processes and workflows.

Core Properties of Boc-DODA

Boc-DODA, systematically named tert-butyl N-[3-[4-(3-aminopropoxy)butoxy]propyl]carbamate, is a valuable tool in chemical synthesis due to its distinct functionalities.[1] It possesses a primary amine at one terminus and a tert-butyloxycarbonyl (Boc) protected amine at the other. [1] This structural arrangement allows for sequential reactions, where the free amine can be conjugated to a molecule of interest, followed by the removal of the Boc protecting group under acidic conditions to reveal a second primary amine for further conjugation.[2][3]

Data Presentation: Molecular and Chemical Properties

The quantitative data for **Boc-DODA** is summarized in the table below. It is important to note that while the primary CAS number and formula are widely cited, some suppliers may list alternative information.



Property	Value	Source(s)
Molecular Formula	C15H32N2O4	[1]
Molecular Weight	304.43 g/mol	
304.4256 g/mol		-
IUPAC Name	tert-butyl N-[3-[4-(3- aminopropoxy)butoxy]propyl]c arbamate	_
Synonym	Boc-1-Amino-4,9-dioxa-12- dodecanamine	
CAS Number	275823-77-3	_
101187-29-5		-

Experimental Protocols

The following protocols are representative of the common applications of **Boc-DODA** and similar Boc-protected linkers.

This protocol describes the standard procedure for the removal of the Boc protecting group to expose the primary amine.

Materials:

- Boc-DODA or Boc-protected conjugate
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS) (optional scavenger)
- Ice bath
- · Round-bottom flask

Foundational & Exploratory





- Stir plate and stir bar
- Rotary evaporator
- Toluene

Procedure:

- Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.
- Cool the solution to 0°C using an ice bath.
- Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic species, add a scavenger such as triisopropylsilane (TIS) at 2.5-5% (v/v).
- Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed, which typically takes 1-2 hours.
- Upon completion, remove the DCM and excess TFA by concentrating the reaction mixture under reduced pressure using a rotary evaporator.
- To remove residual TFA, co-evaporate the residue with toluene (repeat 3 times).
- The resulting TFA salt of the deprotected amine can often be used directly in subsequent steps or can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

This protocol outlines a general workflow for using a heterobifunctional linker, such as a derivative of **Boc-DODA**, to create an Antibody-Drug Conjugate (ADC). This example assumes the use of a Boc-protected linker that also contains a thiol-reactive group (e.g., maleimide or pyridyl disulfide).

Materials:



- Antibody (mAb) in a suitable buffer (e.g., PBS)
- Reducing agent (e.g., TCEP)
- Boc-protected heterobifunctional linker (e.g., Boc-DODA functionalized with a maleimide group)
- Cytotoxic drug with a suitable functional group for conjugation after Boc deprotection
- Reaction buffers (e.g., phosphate buffer)
- Desalting columns
- Analytical equipment (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

Step 1: Antibody Reduction and Linker Conjugation

- To the antibody solution, add a 10-20 fold molar excess of a reducing agent like TCEP.
- Incubate the mixture at 37°C for 1-2 hours to reduce interchain disulfide bonds, exposing free thiol groups.
- Remove the excess reducing agent using a desalting column.
- Dissolve the Boc-protected heterobifunctional linker in an organic solvent like DMSO to create a stock solution.
- Add a 5-10 fold molar excess of the linker solution to the reduced antibody solution.
- Incubate at room temperature for 2-4 hours with gentle mixing to conjugate the linker to the antibody's thiol groups.
- Purify the antibody-linker conjugate using a desalting column to remove excess linker.

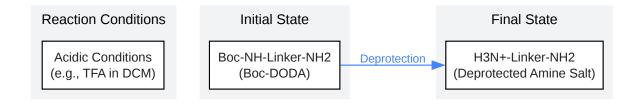
Step 2: Boc Deprotection and Drug Conjugation



- Perform Boc deprotection on the purified antibody-linker conjugate using an appropriate acidic condition, similar to Protocol 1, but optimized for antibody stability.
- Immediately after deprotection and neutralization, add the activated cytotoxic drug to the antibody-linker solution.
- Allow the reaction to proceed to conjugate the drug to the newly exposed amine on the linker.
- Purify the final Antibody-Drug Conjugate (ADC) using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
- Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using methods like UV-Vis spectroscopy and HPLC.

Mandatory Visualizations

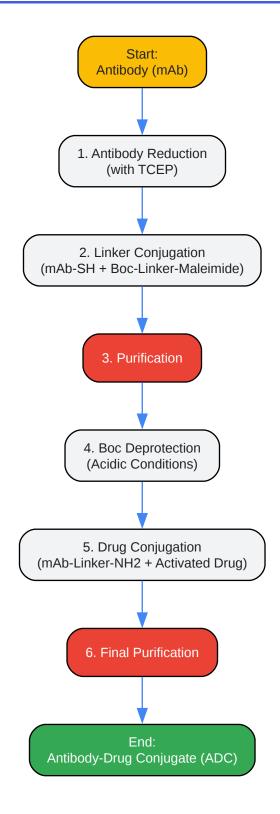
The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving **Boc-DODA**.



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Caption: Logical workflow of the Boc deprotection of **Boc-DODA**.





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Caption: Experimental workflow for ADC synthesis using a Boc-protected linker.



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